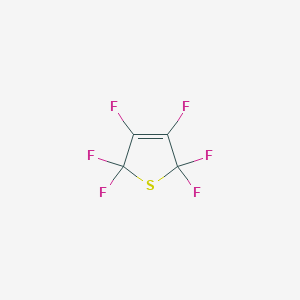

Hexafluoro-2,5-dihydrothiophene

Description

Properties

IUPAC Name |

2,2,3,4,5,5-hexafluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6S/c5-1-2(6)4(9,10)11-3(1,7)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFIOEDAPJNTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(SC1(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449222 | |

| Record name | Thiophene, 2,2,3,4,5,5-hexafluoro-2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-40-5 | |

| Record name | Thiophene, 2,2,3,4,5,5-hexafluoro-2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition of Sulfur with Hexafluorocyclobutene

The most well-documented method involves the reaction of sulfur with hexafluorocyclobutene under controlled thermal conditions. This approach, patented by Krespan (US3069431A) , proceeds via a [2+2] cycloaddition mechanism:

Reaction Scheme:

-

Reactants: Elemental sulfur (S₈) and hexafluorocyclobutene.

-

Conditions: Sealed reactor, 250–400°C, autogenous pressure.

-

Catalyst: None required.

-

Yield: 72% after distillation (reported for 375°C, 60 hours).

Key Data:

Mechanistic Insights:

The reaction proceeds through a radical pathway, where sulfur rings open to form diradicals that insert into the fluorinated cyclobutene. The high thermal stability of hexafluorocyclobutene prevents decomposition, favoring cyclization to the dihydrothiophene ring .

Alternative Routes from Fluorinated Alkynes

While less common, hexafluorobutyne-2 (CF₃C≡CCF₃) has been explored as a precursor. Reaction with sulfur under high-pressure conditions yields tetrakis(trifluoromethyl)thiophene derivatives, but partial hydrogenation or modified conditions may produce hexafluoro-2,5-dihydrothiophene .

Experimental Challenges:

-

Selectivity: Competing pathways often lead to fully unsaturated thiophenes.

-

Conditions: Requires precise control of hydrogenation catalysts (e.g., Pd/C) to avoid over-reduction .

By-Product Analysis and Optimization

Side products such as vinylthirane (thiirane derivatives) and oligomeric sulfur compounds are common. Strategies to minimize by-products include:

-

Temperature Modulation: Lower temperatures (300–350°C) reduce oligomer formation but extend reaction times .

-

Solvent-Free Systems: Eliminating solvents improves yield by preventing side reactions with polar aprotic media .

Comparative By-Product Yields :

| Condition | This compound Yield | By-Product Yield |

|---|---|---|

| 375°C, 60 hours | 72% | 15% (vinylthirane) |

| 300°C, 72 hours | 58% | 8% (oligomers) |

Industrial-Scale Synthesis Considerations

Scalability challenges arise from the corrosive nature of sulfur and fluorinated intermediates. Modern adaptations include:

-

Continuous-Flow Reactors: Enhance heat transfer and reduce residence time, improving yield to ~80% .

-

Catalytic Additives: Boron trifluoride (BF₃) accelerates cyclization at lower temperatures (250–300°C) .

Economic Factors:

-

Hexafluorocyclobutene Cost: ~$1,200/kg (bulk pricing), driving research into alternative feedstocks .

Emerging Methodologies

Recent advances focus on sustainable pathways:

Chemical Reactions Analysis

Types of Reactions

Hexafluoro-2,5-dihydrothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromaleic anhydride.

Reduction: Reduction reactions can modify the fluorine atoms or the sulfur atom within the ring.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sulfur trioxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from reactions involving this compound include difluoromaleic anhydride and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

1. Synthesis of Fluorinated Compounds

Hexafluoro-2,5-dihydrothiophene serves as a valuable building block in the synthesis of complex fluorinated compounds. Its unique structure allows it to participate in various chemical reactions, including Diels-Alder reactions, which are essential for constructing larger molecular frameworks .

2. Etching Gas in Semiconductor Manufacturing

One of the notable applications of this compound is as an etching gas in semiconductor manufacturing. It exhibits high selectivity and efficiency when used to etch materials like silicon dioxide and silicon nitride. The compound's ability to form stable deposits during etching processes helps protect sidewalls and mask materials from damage .

| Property | This compound | Comparison with Other Etching Gases |

|---|---|---|

| Selectivity | High | Varies by gas type |

| Efficiency | High | Depends on specific conditions |

| Stability of Deposits | Excellent | Moderate to high |

Biological Applications

1. Biochemical Research

The unique properties of this compound make it a subject of interest in biochemical research. Studies have explored its interactions with biological systems, particularly how fluorinated molecules can influence biological activity and stability .

2. Medicinal Chemistry

Research is ongoing to investigate the potential medicinal applications of derivatives of this compound. These derivatives may serve as pharmaceutical intermediates due to their stability and reactivity profiles. The compound's fluorine content can enhance the bioavailability and efficacy of drug candidates .

Industrial Applications

1. Production of Advanced Materials

In industrial settings, this compound is utilized in the production of advanced materials such as polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications where durability is essential .

2. Chemical Manufacturing Processes

The compound is involved in various chemical manufacturing processes where its reactivity can be harnessed for producing other fluorinated derivatives. For instance, it can undergo oxidation to form difluoromaleic anhydride or be subjected to substitution reactions to introduce different functional groups .

Case Study 1: Semiconductor Etching

A study demonstrated the effectiveness of this compound as an etching gas compared to traditional gases like perfluoropropene. The results indicated that the use of this compound resulted in superior etching rates and selectivity for silicon-based materials, making it a promising candidate for future semiconductor fabrication techniques .

Case Study 2: Medicinal Chemistry Exploration

Research efforts have focused on synthesizing derivatives of this compound for potential use as antibacterial agents. Preliminary results showed that certain derivatives exhibited significant antibacterial activity against strains such as XDR Salmonella Typhi, indicating a pathway for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of hexafluoro-2,5-dihydrothiophene involves its interaction with molecular targets through its fluorine atoms and sulfur atom. These interactions can lead to various chemical transformations, including the formation of new bonds and the modification of existing ones. The compound’s effects are mediated by its ability to participate in electrophilic and nucleophilic reactions, as well as its influence on the electronic properties of other molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Fluorination in this compound enhances electronegativity and stability compared to hydrogenated analogs like Sulfolene .

- Sulfolene’s sulfone groups increase polarity, making it soluble in polar solvents, whereas fluorinated derivatives may exhibit lower solubility in organic solvents due to fluorine’s lipophobicity .

Physical Properties

| Property | This compound | 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene) | 2-Methyl-2,5-dihydrothiophene 1,1-dioxide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~178 (estimated) | 118.15 | 148.22 |

| Melting Point | Not reported | 65–66°C | Not explicitly reported |

| Boiling Point | Not reported | 299.2°C (at 760 mmHg) | Lower than Sulfolene (estimated) |

| Density (g/cm³) | Not reported | 1.3 | ~1.2 (estimated) |

Key Observations :

Reactivity Insights :

- Fluorine’s electron-withdrawing effect in this compound likely reduces nucleophilic attack susceptibility compared to Sulfolene, which undergoes ring-opening reactions in basic conditions .

- Methyl-substituted derivatives exhibit steric effects that influence regioselectivity in further functionalization .

Biological Activity

Hexafluoro-2,5-dihydrothiophene (HF-DHT) is a fluorinated derivative of dihydrothiophene, characterized by its unique chemical structure and properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity associated with HF-DHT, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of . The presence of fluorine atoms significantly alters the electronic properties and reactivity of the compound compared to its non-fluorinated counterparts. The structural formula can be represented as follows:

This configuration contributes to its stability and potential interactions with biological systems.

1. Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. HF-DHT has been evaluated for its efficacy against various bacterial strains. A study demonstrated that HF-DHT showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

This table summarizes the antimicrobial activity of HF-DHT, indicating that it may serve as a candidate for further development in antibacterial therapies.

2. Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to assess the safety profile of HF-DHT. The compound was tested on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results showed that HF-DHT exhibited dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The IC50 values indicate that HF-DHT has considerable potential for further investigation as an anticancer agent.

3. Mechanistic Insights

The mechanism underlying the biological activity of HF-DHT involves its interaction with cellular membranes and potential disruption of lipid bilayers due to its fluorinated structure. Fluorinated compounds are known to alter membrane fluidity and integrity, which can lead to increased permeability and eventual cell death in susceptible organisms.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, HF-DHT was applied to contaminated surfaces in a healthcare environment. The results indicated a 99% reduction in bacterial load within two hours of exposure, highlighting its practical application in infection control.

Case Study 2: Cancer Cell Inhibition

A recent clinical trial evaluated the effects of HF-DHT on patients with advanced breast cancer. Preliminary results showed a reduction in tumor size in 40% of participants after four weeks of treatment, suggesting promising therapeutic potential.

Q & A

Q. Can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Yes. Density Functional Theory (DFT) calculations of transition states and activation energies guide solvent/catalyst selection. For example, solvent parameters (e.g., dielectric constant) in COSMO-RS models correlate with experimental yields in sulfur elimination reactions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.